Tert-butyl3-[5-(hydroxymethyl)-1,3-thiazol-2-yl]azetidine-1-carboxylate
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Overview
Description
Tert-butyl3-[5-(hydroxymethyl)-1,3-thiazol-2-yl]azetidine-1-carboxylate is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a thiazole ring and an azetidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl3-[5-(hydroxymethyl)-1,3-thiazol-2-yl]azetidine-1-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate with a thiazole derivative under specific conditions. The reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl3-[5-(hydroxymethyl)-1,3-thiazol-2-yl]azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The thiazole ring can be reduced under specific conditions to yield different derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while reduction of the thiazole ring can produce different thiazolidine derivatives.
Scientific Research Applications
Tert-butyl3-[5-(hydroxymethyl)-1,3-thiazol-2-yl]azetidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a valuable tool in biochemical studies and drug discovery.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl3-[5-(hydroxymethyl)-1,3-thiazol-2-yl]azetidine-1-carboxylate involves its interaction with molecular targets in biological systems. The thiazole ring and azetidine moiety can bind to specific enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate: Lacks the thiazole ring, making it less versatile in certain applications.
Tert-butyl 3-(methylsulfonyl)oxy-1-azetanecarboxylate: Contains a different functional group, leading to distinct chemical properties and reactivity.
Tert-butyl 3-(hydroxymethyl)-5-methyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate: Features a pyrrolo[2,3-b]pyridine ring instead of a thiazole ring, resulting in different biological activities.
Uniqueness
The uniqueness of tert-butyl3-[5-(hydroxymethyl)-1,3-thiazol-2-yl]azetidine-1-carboxylate lies in its combination of the thiazole ring and azetidine moiety. This structural feature imparts specific chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C12H18N2O3S |
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Molecular Weight |
270.35 g/mol |
IUPAC Name |
tert-butyl 3-[5-(hydroxymethyl)-1,3-thiazol-2-yl]azetidine-1-carboxylate |
InChI |
InChI=1S/C12H18N2O3S/c1-12(2,3)17-11(16)14-5-8(6-14)10-13-4-9(7-15)18-10/h4,8,15H,5-7H2,1-3H3 |
InChI Key |
GSKBCNVOJMHZCG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)C2=NC=C(S2)CO |
Origin of Product |
United States |
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